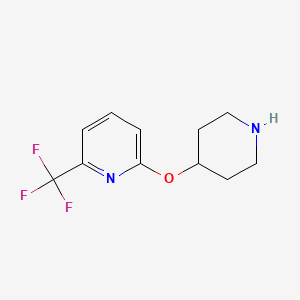
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine
描述
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C11H13F3N2O and its molecular weight is 246.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine is the epidermal growth factor receptor (EGFR) . This receptor plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
This compound interacts with its target, EGFR, in a covalent manner . It specifically inhibits the EGFR T790M/L858R mutation, which is often associated with non-small cell lung cancer .
Biochemical Pathways
The compound’s interaction with EGFR affects the downstream signaling pathways involved in cell growth and proliferation . By inhibiting the EGFR T790M/L858R mutation, it can suppress the kinase activity and cell proliferation .
Pharmacokinetics
Its efficacy suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
The compound’s action results in the suppression of EGFR T790M/L858R kinase and H1975 cell proliferation . It also demonstrates highly selective inhibitory effects toward EGFR T790M/L858R over wild-type EGFR .
生物活性
2-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its piperidine and trifluoromethyl substituents, which contribute to its biological profile. The synthesis typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with piperidin-4-ol under basic conditions, often using potassium carbonate or sodium hydride as bases in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Inhibition of Enzymes:
-
Dipeptidyl Peptidase IV (DPP IV) Inhibition:
- The compound has shown promising results as a DPP IV inhibitor, enhancing insulin secretion by preserving incretin hormones, thus being relevant for Type 2 Diabetes Mellitus treatment .
-
G Protein-Coupled Receptor Modulation:
- It acts as a modulator for specific G protein-coupled receptors, which may have implications in metabolic disorders .
-
Epidermal Growth Factor Receptor (EGFR) Interaction:
- The compound interacts covalently with EGFR, affecting downstream signaling pathways critical for cell growth and proliferation, suggesting potential applications in oncology .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in various studies:
-
Anticancer Activity:
- The compound's ability to inhibit EGFR suggests a role in cancer therapy, particularly in inhibiting cell proliferation associated with certain malignancies .
-
Anti-inflammatory Effects:
- Similar compounds have indicated potential roles in inhibiting metalloproteinases, which are involved in inflammatory diseases .
- Antimalarial Properties:
Table 1: Summary of Biological Activities
Case Study: DPP IV Inhibition
A study demonstrated that this compound significantly inhibited DPP IV activity in vitro, leading to increased levels of active incretin hormones. This effect was linked to improved glycemic control in diabetic models, showcasing its potential as a therapeutic agent for Type 2 Diabetes Mellitus.
Case Study: Cancer Cell Proliferation
In another investigation, the compound's interaction with EGFR was assessed using various cancer cell lines. Results indicated a marked reduction in cell proliferation rates at micromolar concentrations, supporting its application as an anticancer drug candidate.
属性
IUPAC Name |
2-piperidin-4-yloxy-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-2-1-3-10(16-9)17-8-4-6-15-7-5-8/h1-3,8,15H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMSCEYHXDKAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















